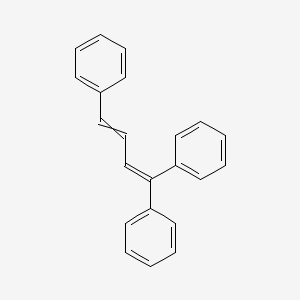
1,1',1''-(1,3-Butadien-1-yl-4-ylidene)trisbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3E)-1,4-diphenyl-buta-1,3-dienyl]-benzene is an organic compound with the molecular formula C16H14. It is a derivative of butadiene, featuring two phenyl groups attached to the 1 and 4 positions of the butadiene chain. This compound is known for its conjugated system, which imparts unique chemical and physical properties, making it of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [(3E)-1,4-diphenyl-buta-1,3-dienyl]-benzene typically involves the reaction of benzaldehyde with cinnamaldehyde in the presence of a base. The reaction proceeds through a Knoevenagel condensation followed by a dehydration step to form the conjugated diene system. The reaction conditions often include the use of a solvent such as ethanol and a base like piperidine, with the reaction mixture being heated under reflux .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: [(3E)-1,4-diphenyl-buta-1,3-dienyl]-benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of diketones or carboxylic acids.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur on the phenyl rings, with reagents such as bromine or nitric acid, leading to brominated or nitrated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in carbon tetrachloride for bromination; nitric acid for nitration.
Major Products:
Oxidation: Diketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Brominated or nitrated derivatives.
Aplicaciones Científicas De Investigación
[(3E)-1,4-diphenyl-buta-1,3-dienyl]-benzene has several applications in scientific research:
Chemistry: Used as a model compound to study conjugated systems and their reactivity.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism by which [(3E)-1,4-diphenyl-buta-1,3-dienyl]-benzene exerts its effects involves its interaction with molecular targets through its conjugated diene system. This system allows for electron delocalization, which can facilitate interactions with enzymes, receptors, and other biomolecules. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
1,4-Diphenyl-1,3-butadiene: A closely related compound with similar structural features but different stereochemistry.
1,4-Diphenylbutadiene-cis,cis: Another stereoisomer with distinct physical and chemical properties.
(E,Z)-1,4-diphenyl-1,3-butadiene: A stereoisomer with a different arrangement of the phenyl groups.
Uniqueness: [(3E)-1,4-diphenyl-buta-1,3-dienyl]-benzene is unique due to its specific (3E) configuration, which influences its reactivity and interactions with other molecules. This configuration can affect the compound’s stability, electronic properties, and suitability for various applications.
Propiedades
Número CAS |
18720-11-1 |
|---|---|
Fórmula molecular |
C22H18 |
Peso molecular |
282.4 g/mol |
Nombre IUPAC |
1,4-diphenylbuta-1,3-dienylbenzene |
InChI |
InChI=1S/C22H18/c1-4-11-19(12-5-1)13-10-18-22(20-14-6-2-7-15-20)21-16-8-3-9-17-21/h1-18H |
Clave InChI |
ZXJYAYKVSJJDNO-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C=C(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)C=CC=C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


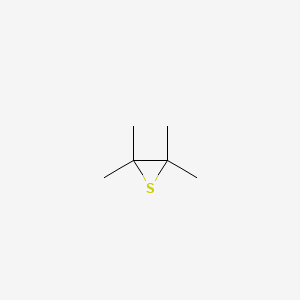

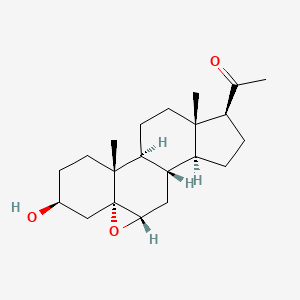


![Bicyclo[4.1.0]heptan-7-ol](/img/structure/B13731318.png)
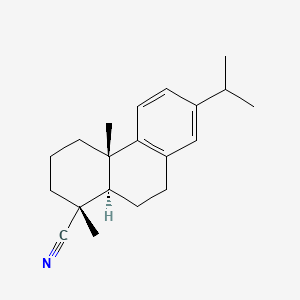
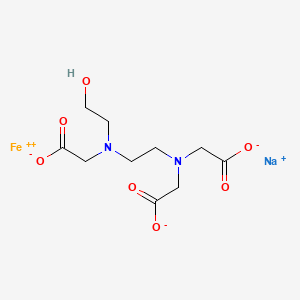
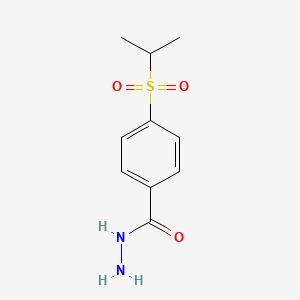

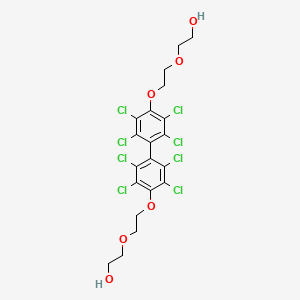
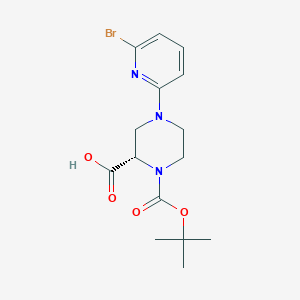

![diethyl-[2-[(2-pentoxyphenyl)carbamoyloxy]propyl]azanium;chloride](/img/structure/B13731365.png)
